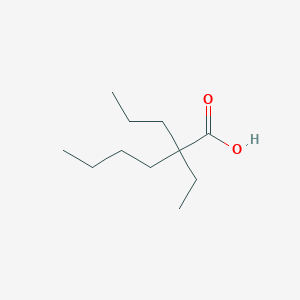

2-Ethyl-2-n-propylhexanoic acid

Description

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-ethyl-2-propylhexanoic acid |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-11(6-3,8-5-2)10(12)13/h4-9H2,1-3H3,(H,12,13) |

InChI Key |

CHRYJYGADXDCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

2-Ethyl-2-n-propylhexanoic acid is utilized in several industrial applications:

- Lubricants and Additives :

- Paints and Coatings :

- Plasticizers :

-

Chemical Intermediates :

- Serves as an intermediate in the synthesis of more complex chemical compounds, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

-

Lipid Metabolism :

- Participates in lipid metabolism processes, potentially influencing cellular membrane fluidity due to its hydrophobic nature.

- Derivatives of this compound have been explored for their roles in drug delivery systems, leveraging their ability to interact with biological membranes.

- Toxicological Studies :

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound derivatives in drug delivery applications. Researchers found that these derivatives could enhance the solubility and bioavailability of poorly soluble drugs, facilitating better therapeutic outcomes.

Case Study 2: Environmental Impact

Another research project evaluated the environmental impact of this compound when used as a plasticizer. The study highlighted its biodegradability and lower toxicity compared to traditional plasticizers, suggesting a safer alternative for use in consumer products.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Lubricants | Lubricant additives, corrosion inhibitors | Enhanced performance and longevity |

| Paints and Coatings | Oil drying agents, coating additives | Improved drying times |

| Plasticizers | Flexible plastics | Enhanced mechanical properties |

| Chemical Intermediates | Synthesis of pharmaceuticals and agrochemicals | Versatile building block for complex compounds |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Ethyl-2-n-propylhexanoic acid with structurally related compounds:

Key Observations :

- Branching Effects: The additional n-propyl group in this compound increases molecular weight and branching compared to 2-ethylhexanoic acid. This likely enhances hydrophobicity and reduces water solubility, improving compatibility with non-polar polymers like PVC .

- Thermal Stability: Higher molecular weight and branching may elevate boiling points compared to 2-ethylhexanoic acid, suggesting improved thermal performance in high-temperature applications.

Chemical Reactivity and Functional Performance

- Acidity: Branched carboxylic acids generally exhibit weaker acidity compared to linear isomers due to steric hindrance. The pKa of 2-ethylhexanoic acid is ~4.9 ; this compound may have a slightly higher pKa due to increased steric effects.

- Esterification: Like 2-ethylhexanoic acid, the target compound can form esters (e.g., with 2-ethylhexanol) for use as plasticizers. Ethylhexyl acrylate (C₁₁H₁₈O₂), a derivative of 2-ethylhexanoic acid, is polymerized to create coatings and adhesives .

Preparation Methods

Heteropolyacid-Catalyzed Oxidation

Phosphomolybdovanadium heteropolyacids (HPA) have demonstrated high efficacy in oxidizing branched aldehydes under mild conditions. For example, H₄PMo₁₁VO₄₀·32H₂O catalyzes the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid at 60°C with 92.64% selectivity and 91.59% yield. Adapting this method for 2-ethyl-2-n-propylhexanal would involve analogous conditions:

-

Catalyst : HPA (3% mass fraction in reaction system)

-

Solvent : Dilute hydrochloric acid (2 mol/L)

-

Oxygen flow rate : 5–10 mL/s

-

Temperature : 40–120°C (optimal at 60°C)

Reaction parameters for analogous systems are summarized below:

| Parameter | Value Range | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Temperature (°C) | 40–120 | 60 | 99.83 | 98.34 |

| Oxygen flow (mL/s) | 1–20 | 10 | 99.5 | 93.6 |

| Catalyst loading (%) | 0.5–10 | 3 | 96.73 | 95.44 |

Metal-Catalyzed Liquid-Phase Oxidation

Industrial-scale production often employs manganese or cobalt acetates as catalysts. For instance, oxidizing 2-ethylhexanal with Mn(Ac)₂ and Cu(Ac)₂ at 10°C under 1.0 MPa oxygen pressure achieves 99.5% conversion and 93.6% selectivity. Scaling this method for this compound would require adjusting the aldehyde substrate and optimizing catalyst ratios.

Hydrogenation of α,β-Unsaturated Aldehydes

Selective hydrogenation of α,β-unsaturated aldehydes (e.g., 2-ethyl-2-propyl-2-hexenal) provides a pathway to saturated aldehydes, which are subsequently oxidized to the target acid.

Palladium-Catalyzed Hydrogenation

In a two-step process, 2-ethyl-2-propyl-2-hexenal is hydrogenated to 2-ethyl-2-propylhexanal using a palladium/carbon catalyst. Key conditions include:

-

Pressure : 1–5 bar H₂

-

Temperature : 50–100°C

-

Catalyst loading : 0.5–2 wt% Pd/C

The resulting aldehyde is then oxidized via methods in Section 1.

Malonic Ester Synthesis

The malonic ester synthesis enables precise control over branching by alkylating diethyl malonate with appropriate halides. For this compound:

Alkylation and Decarboxylation

-

Deprotonation : Diethyl malonate is treated with sodium ethoxide to form the enolate.

-

Alkylation : Sequential reaction with ethyl bromide and propyl bromide introduces the branches.

-

Hydrolysis and Decarboxylation : Acidic hydrolysis followed by heating removes one carboxyl group, yielding the target acid9.

Example :

-

Alkylating agents : Ethyl bromide (1 eq) → Propyl bromide (1 eq)

-

Yield : ~70–85% after decarboxylation

Carbonylation of Vinylidene Olefins

The Koch-Haaf reaction carbonizes vinylidene olefins (e.g., 2-methyl-2-propyl-1-pentene) to form branched carboxylic acids.

Reaction Mechanism

-

Olefin preparation : Aldol condensation of propanal followed by dehydration yields 2-methyl-2-propyl-1-pentene.

-

Carbonylation : Reaction with CO and H₂O under acidic conditions (H₂SO₄, HF) at 50–100°C forms the acid.

Advantages : High regioselectivity and compatibility with diverse substrates.

Esterification-Saponification Route

This two-step method avoids handling reactive intermediates directly.

Ester Synthesis

2-Ethyl-2-n-propylhexanol is esterified with acetic anhydride or acyl chlorides. For example, reacting the alcohol with 2-methyl-2-ethyl-hexanoyl chloride in ethanol with sodium ethoxide yields the ester.

Saponification and Acidification

The ester is hydrolyzed under basic conditions (NaOH, 80–100°C) and acidified (H₂SO₄) to the carboxylic acid.

Typical yields : 90–95% after purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Catalytic Oxidation | High selectivity, mild conditions | Requires specialized catalysts | 90–99 | Industrial |

| Malonic Ester Synthesis | Precise branching control | Multi-step, low atom economy | 70–85 | Lab-scale |

| Carbonylation | Single-step, versatile | Corrosive reagents (H₂SO₄, HF) | 80–90 | Industrial |

| Hydrogenation-Oxidation | Compatible with unsaturated feeds | Requires high-purity H₂ | 85–95 | Pilot-scale |

Industrial Production Insights

Large-scale synthesis (e.g., >1,000 tons/year) prioritizes catalytic oxidation due to efficiency. For example, Intratec’s process for 2-ethylhexanoic acid involves:

-

Condensation : Butyraldehyde → 2-ethyl-2-hexenal

-

Hydrogenation : Pd/C catalyst → 2-ethylhexanal

-

Oxidation : KOH-enhanced air oxidation → 2-ethylhexanoic acid

Adapting this for this compound would require substituting butyraldehyde with a propyl-containing aldehyde precursor.

Emerging Techniques and Optimizations

Recent advances focus on biocatalytic routes using engineered lipases or ketoreductases, though yields remain suboptimal (<60%). Additionally, flow chemistry systems improve heat transfer in exothermic oxidation steps, enhancing safety and throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.